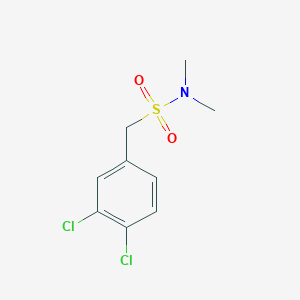![molecular formula C14H12ClFN2O3S B4427876 2-{[(2-chloro-6-fluorobenzyl)sulfonyl]amino}benzamide](/img/structure/B4427876.png)
2-{[(2-chloro-6-fluorobenzyl)sulfonyl]amino}benzamide
Übersicht
Beschreibung
2-{[(2-chloro-6-fluorobenzyl)sulfonyl]amino}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of sulfonamide compounds, which are widely used as antibiotics, antidiabetic agents, and diuretics. The purpose of
Wirkmechanismus
The mechanism of action of 2-{[(2-chloro-6-fluorobenzyl)sulfonyl]amino}benzamide is not fully understood. However, studies have suggested that this compound may exert its anticancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in cancer development and progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the migration and invasion of cancer cells. This compound has also been shown to inhibit the growth of tumor xenografts in animal models, indicating its potential as a therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-{[(2-chloro-6-fluorobenzyl)sulfonyl]amino}benzamide in lab experiments is its relatively simple synthesis method. This compound can be easily synthesized using commercially available starting materials, making it a cost-effective option for researchers. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it challenging to work with in certain assays.
Zukünftige Richtungen
There are several future directions for the research on 2-{[(2-chloro-6-fluorobenzyl)sulfonyl]amino}benzamide. One of the primary directions is the development of new anticancer drugs based on this compound. Researchers are currently exploring the use of this compound as a lead compound for the development of new HDAC inhibitors for cancer treatment. Additionally, studies are being conducted to investigate the potential applications of this compound in other areas of scientific research, such as diabetes, inflammation, and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various areas of scientific research. Its relatively simple synthesis method, potent anticancer activity, and potential as a lead compound for the development of new HDAC inhibitors make it an attractive option for researchers. However, further studies are needed to fully understand its mechanism of action and explore its potential applications in other areas of scientific research.
Wissenschaftliche Forschungsanwendungen
2-{[(2-chloro-6-fluorobenzyl)sulfonyl]amino}benzamide has been extensively studied for its potential applications in various areas of scientific research. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O3S/c15-11-5-3-6-12(16)10(11)8-22(20,21)18-13-7-2-1-4-9(13)14(17)19/h1-7,18H,8H2,(H2,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUWJOXIFFBRBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NS(=O)(=O)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B4427809.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4427814.png)
![ethyl 2-[4-(2-fluorophenyl)-1-piperazinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B4427821.png)
![N-(5-chloro-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4427825.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4427839.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4427845.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4427853.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4427873.png)
![9-cyclohexyl-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4427879.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-mesitylacetamide](/img/structure/B4427885.png)

![N-(4-bromo-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4427904.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B4427906.png)